1-(4-methoxyphenyl)-4-(4-nitrophenyl)-1H-imidazole-2-thiol
Description
1-(4-Methoxyphenyl)-4-(4-nitrophenyl)-1H-imidazole-2-thiol is a substituted imidazole derivative characterized by a thiol (-SH) group at position 2 of the imidazole ring. The molecule features two aromatic substituents:
- 1-(4-Methoxyphenyl): An electron-donating methoxy (-OCH₃) group at the para position of the phenyl ring.
- 4-(4-Nitrophenyl): An electron-withdrawing nitro (-NO₂) group at the para position of the second phenyl ring.
The compound’s molecular formula is C₁₆H₁₃N₃O₃S, with a molecular weight of 327.36 g/mol (calculated).
Properties
IUPAC Name |
3-(4-methoxyphenyl)-5-(4-nitrophenyl)-1H-imidazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S/c1-22-14-8-6-12(7-9-14)18-10-15(17-16(18)23)11-2-4-13(5-3-11)19(20)21/h2-10H,1H3,(H,17,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXPXVUQAIWHHGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=C(NC2=S)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methoxyphenyl)-4-(4-nitrophenyl)-1H-imidazole-2-thiol typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 4-methoxybenzaldehyde, 4-nitrobenzaldehyde, and thiourea under acidic conditions to form the imidazole ring . The reaction is usually carried out in a solvent such as ethanol or acetic acid, with heating to facilitate the cyclization process.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)-1H-imidazole-2-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas are commonly employed.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Amino derivatives.
Substitution: Substituted imidazole derivatives.
Scientific Research Applications
1-(4-Methoxyphenyl)-4-(4-nitrophenyl)-1H-imidazole-2-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-4-(4-nitrophenyl)-1H-imidazole-2-thiol is not fully understood, but it is believed to involve interactions with various molecular targets:
Molecular Targets: Potential targets include enzymes and receptors involved in oxidative stress and inflammation pathways.
Pathways Involved: The compound may modulate signaling pathways related to cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their properties:
Key Comparative Observations
Electronic Effects
- The nitro group (-NO₂) in the target compound and analogues (e.g., ) increases electrophilicity, enhancing reactivity in substitution reactions.
- The methoxy group (-OCH₃) in the target compound donates electron density via resonance, contrasting with the electron-withdrawing nitro group. This polarization may stabilize charge-transfer complexes .
Steric and Geometric Effects
Crystallographic and Spectroscopic Comparisons
- Crystal Packing : While direct crystallographic data for the target compound is unavailable, analogous imidazoles (e.g., ) exhibit layered structures stabilized by C-H···O and C-H···π interactions. Methoxy and nitro groups likely facilitate similar packing via H-bonding .
- Spectroscopy: IR and NMR data for related compounds () suggest distinct absorption bands for -NO₂ (~1520 cm⁻¹ asymmetric stretch) and -OCH₃ (~2850 cm⁻¹ C-H stretch).
Biological Activity
1-(4-methoxyphenyl)-4-(4-nitrophenyl)-1H-imidazole-2-thiol is a heterocyclic compound characterized by its imidazole ring substituted with methoxy and nitro groups. Its molecular formula is with a molecular weight of approximately 327.36 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties.
Antimicrobial Properties
Research indicates that compounds containing imidazole rings often exhibit significant antimicrobial activity. The presence of both the methoxy and nitro substituents in this compound enhances its interaction with microbial targets.
- Mechanism of Action : The compound is believed to interact with molecular targets involved in oxidative stress and inflammation pathways, which are critical in microbial resistance mechanisms. It may inhibit key enzymes or receptors that facilitate microbial growth and survival.
- In Vitro Studies : Preliminary studies have shown that this compound exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, it has been reported to have an inhibition zone against Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent .
Anticancer Activity
The anticancer potential of this compound is also notable.
- Cell Line Studies : In vitro studies have demonstrated that this compound can inhibit the proliferation of several cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The mechanism may involve the modulation of signaling pathways related to cell apoptosis and proliferation .
- Case Studies : A study highlighted the efficacy of similar imidazole derivatives in reducing tumor growth in animal models, suggesting a promising avenue for further research into this compound's therapeutic applications .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with related compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-(4-Methoxyphenyl)-4-phenyl-1H-imidazole-2-thiol | Lacks nitro group | Reduced reactivity and activity compared to target compound |
| 1-(4-Nitrophenyl)-4-phenyl-1H-imidazole-2-thiol | Lacks methoxy group | Potentially altered electronic properties affecting biological interactions |
The presence of both methoxy and nitro groups in the target compound contributes to its unique electronic characteristics, enhancing its biological activity compared to its analogs .
Mechanistic Insights
The precise mechanisms through which this compound exerts its biological effects remain under investigation. However, it is hypothesized that:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways within microbial cells.
- Receptor Modulation : It could modulate receptor activity associated with inflammation and cancer cell proliferation.
Future Directions
Further research is warranted to explore the full spectrum of biological activities associated with this compound. Potential areas for future studies include:
- In Vivo Efficacy : Assessing the therapeutic potential through animal models.
- Structure-Activity Relationship (SAR) : Investigating how variations in substituents affect biological outcomes.
Q & A
What are the optimal synthetic routes for 1-(4-methoxyphenyl)-4-(4-nitrophenyl)-1H-imidazole-2-thiol, and how can reaction conditions be optimized to improve yield?
Methodological Answer:
The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, coupling 5-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazole-2-thiol with 2-chloro-N-(thiazol-2-yl)acetamide in the presence of potassium carbonate (K₂CO₃) under reflux conditions in anhydrous acetonitrile. Optimization involves:
- Solvent Selection: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity.
- Catalyst Use: K₂CO₃ facilitates deprotonation and nucleophilic attack.
- Temperature Control: Reflux (80–100°C) balances reaction rate and side-product minimization.
Yield improvements require monitoring via TLC/HPLC and recrystallization from ethanol .
How can advanced crystallographic tools like SHELXL and ORTEP validate the molecular structure of this compound?
Methodological Answer:
- Data Collection: Use single-crystal X-ray diffraction (SCXRD) to obtain intensity data.
- Refinement: SHELXL refines atomic coordinates, anisotropic displacement parameters, and hydrogen bonding using least-squares minimization.
- Visualization: ORTEP generates thermal ellipsoid plots to assess positional disorder or crystallographic artifacts.
Cross-validate results with spectroscopic data (e.g., NMR, IR) and computational models (DFT). SHELX’s robustness in handling high-resolution data ensures precision, while WinGX integrates validation metrics like R-factors and electron density maps .
What analytical techniques are critical for characterizing purity and stability of this imidazole derivative?
Methodological Answer:
- Chromatography: HPLC with UV detection (λ = 254 nm) using a C18 column (acetonitrile/water gradient) quantifies purity (>98%).
- Spectroscopy: ¹H/¹³C NMR confirms substituent positions; FT-IR identifies thiol (-SH) and nitro (-NO₂) functional groups.
- Mass Spectrometry: High-resolution ESI-MS verifies molecular ion ([M+H]⁺) and fragmentation patterns.
Stability studies under varying pH/temperature (e.g., 40°C/75% RH for 4 weeks) coupled with accelerated degradation (H₂O₂/UV light) assess hydrolytic/oxidative resistance .
How do electron-withdrawing (nitro) and electron-donating (methoxy) substituents influence the compound’s biological activity?
Methodological Answer:
- Computational Modeling: Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO) to predict reactivity. Nitro groups lower LUMO energy, enhancing electrophilic interactions.
- In Vitro Assays: Compare IC₅₀ values against structural analogs (e.g., 4-fluorophenyl derivatives) in enzyme inhibition studies (e.g., COX-1/2). Methoxy groups may improve solubility, while nitro groups enhance binding to hydrophobic pockets.
- SAR Analysis: Use QSAR models to correlate substituent Hammett constants (σ) with activity trends .
What strategies resolve contradictions between experimental spectroscopic data and computational predictions?
Methodological Answer:
- Data Triangulation: Compare experimental NMR shifts (δ) with DFT-calculated values (e.g., B3LYP/6-311++G** basis set). Discrepancies >0.5 ppm suggest conformational flexibility or solvent effects.
- Dynamic NMR: Variable-temperature studies identify tautomeric equilibria (e.g., thione-thiol interconversion).
- Crystallographic Validation: SCXRD resolves ambiguities in regiochemistry or stereochemistry .
How can researchers design assays to evaluate the compound’s mechanism of action in antimicrobial or anticancer contexts?
Methodological Answer:
- Antifungal Assays: Follow CLSI guidelines for MIC determination against Candida albicans (96-well plate, RPMI-1640 media).
- Cell Viability: MTT assay on cancer cell lines (e.g., MCF-7) with dose-response curves (0.1–100 µM).
- Target Identification: Use SPR or ITC to measure binding affinity to enzymes (e.g., cytochrome P450).
Include positive controls (e.g., fluconazole for antifungals) and validate via knockout studies (CRISPR-Cas9) .
What advanced techniques enable the study of its pharmacokinetics and metabolic pathways?
Methodological Answer:
- In Vitro Metabolism: Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS.
- ADME Profiling: Caco-2 permeability assays predict intestinal absorption; plasma protein binding (equilibrium dialysis) informs bioavailability.
- In Silico Prediction: Use SwissADME or ADMETLab to estimate logP, BBB penetration, and CYP450 interactions .
How can experimental phasing in crystallography improve structural resolution for co-crystals of this compound?
Methodological Answer:
- Heavy-Atom Derivatization: Soak crystals in K₂PtCl₄ or HgCl₂ to introduce anomalous scatterers.
- SHELXC/D/E Pipeline: SHELXC indexes data, SHELXD locates heavy atoms, and SHELXE performs density modification.
- Validation: Check figures of merit (FOM >0.8) and map correlation coefficients (CC >30%). Compare with molecular replacement (Phaser) if high homology exists .
What are the challenges in scaling up synthesis while maintaining enantiomeric purity for chiral analogs?
Methodological Answer:
- Chiral Resolution: Use preparative HPLC with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)).
- Asymmetric Catalysis: Employ chiral ligands (e.g., BINAP) in palladium-catalyzed cross-couplings.
- Process Monitoring: In-line PAT tools (Raman spectroscopy) track enantiomeric excess (ee) during continuous flow synthesis .
How can machine learning models predict novel derivatives with enhanced bioactivity?
Methodological Answer:
- Dataset Curation: Compile bioactivity data (IC₅₀, MIC) from public databases (ChEMBL, PubChem).
- Feature Engineering: Include molecular descriptors (Morgan fingerprints, Topological Polar Surface Area).
- Model Training: Use Random Forest or Graph Neural Networks (GNNs) to predict activity. Validate via k-fold cross-validation (R² >0.7).
- Synthesis Prioritization: Rank candidates by synthetic accessibility score (SAscore) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
